Gestodene Sulfate Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

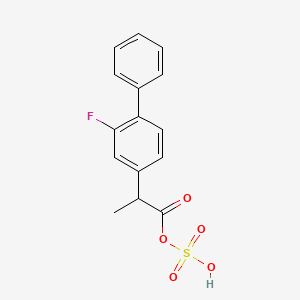

Gestodene Sulfate Sodium Salt is a chemical compound with the CAS Registry# 1259126-61-8 . It is not classified as a hazardous compound .

Molecular Structure Analysis

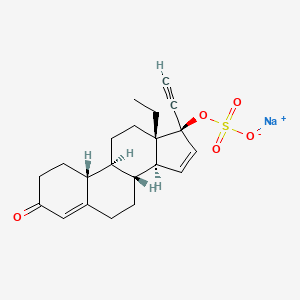

The molecular formula of Gestodene Sulfate Sodium Salt is C21H25NaO5S . The IUPAC name is sodium; [(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl] sulfate . The molecular weight is 412.47 .Scientific Research Applications

Intravaginal Ring Formulations

Gestodene has been used in the development of intravaginal ring (IVR) formulations . These formulations can release a constant dose of Gestodene over a period of 3 weeks . The IVR consists of a Gestodene silicone elastomer core and a non-active silicone layer . The release of the drug increases with temperature, which can be attributed to optimizing the prescription .

Progestational Activity

Gestodene is one of the third-generation progestogens and has the strongest progestational activity of all steroidal hormones . It does not have any estrogenic activity and shows strong resistance to estrogen as well as extremely weak androgenic effects .

Oral Contraceptives

Gestodene is used in oral contraceptives, specifically in combination with ethinylestradiol . This combination is known for its safety, effectiveness, and good tolerance . However, the bioavailability of Gestodene is comparatively low due to the hepatic first pass effect .

Sodium Sulfinates Synthesis

While not directly related to Gestodene, sodium sulfinates, which are similar to Gestodene Sulfate Sodium Salt, have been used extensively in synthetic applications . They have emerged as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .

Dissolving Microneedles

Gestodene has been used in the fabrication of dissolving microneedles . These microneedles were fabricated using a mold casting technique with PVP K90 as the base material . The Gestodene suspension was filled into the polydimethylsiloxane (PDMS) mold with a vacuum pump .

Pharmacokinetics

The pharmacokinetics of Gestodene has been studied extensively . The correlation between in vitro and in vivo studies of Gestodene is relatively well .

Mechanism of Action

Target of Action

Gestodene Sulfate Sodium Salt primarily targets the Progesterone receptor . This receptor plays a crucial role in the regulation of the menstrual cycle and pregnancy .

Mode of Action

Gestodene acts as a binder and activator of the Progesterone receptor . By binding to this receptor, it mimics the action of natural progesterone, leading to changes in the endometrium that make it less suitable for implantation and thickening of cervical mucus, which makes it harder for sperm to reach the uterus .

Biochemical Pathways

It is known that the activation of the progesterone receptor by gestodene leads to changes in gene expression that result in alterations in the endometrium and cervical mucus .

Pharmacokinetics

Gestodene exhibits high absorption, with in vitro absorption being around 99% . The half-life of Gestodene is approximately 16 to 18 hours , suggesting that it remains in the body for a significant period after administration.

Result of Action

The molecular and cellular effects of Gestodene’s action include changes in the endometrium that make it less suitable for implantation and thickening of cervical mucus, which makes it harder for sperm to reach the uterus . Additionally, Gestodene and its derivatives have been found to have greater stimulatory effects on insulin 2 (Ins II) and glucokinase (Gk) expression, consistent with their effects on glucose-stimulated insulin secretion .

Action Environment

The action, efficacy, and stability of Gestodene Sulfate Sodium Salt can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as other medications or hormones, can affect how Gestodene is metabolized and how effectively it works . Additionally, factors such as pH and salt concentration can significantly affect the action of surfactants like Gestodene .

properties

IUPAC Name |

sodium;[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5S.Na/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,4-2)26-27(23,24)25;/h2,10,12-13,16-19H,3,5-9,11H2,1H3,(H,23,24,25);/q;+1/p-1/t16-,17+,18+,19-,20-,21-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWWIWNVHHIBER-YIAHKXKMSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1C=CC2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CCC34.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CC[C@H]34.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675625 |

Source

|

| Record name | Sodium (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl sulfate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gestodene Sulfate Sodium Salt | |

CAS RN |

1259126-61-8 |

Source

|

| Record name | Sodium (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl sulfate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.